Amorphaquinone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H18O7 |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
5-(7-hydroxy-8-methoxy-3,4-dihydro-2H-chromen-3-yl)-2,3-dimethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H18O7/c1-22-16-12(19)5-4-9-6-10(8-25-15(9)16)11-7-13(20)17(23-2)18(24-3)14(11)21/h4-5,7,10,19H,6,8H2,1-3H3 |
InChI Key |
PMGNYGMMSWPZPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1OCC(C2)C3=CC(=O)C(=C(C3=O)OC)OC)O |
Synonyms |
amorphaquinone |
Origin of Product |
United States |
Occurrence, Distribution, and Isolation Methodologies of Amorphaquinone
Natural Sources and Plant Taxonomy of Amorphaquinone-Producing Species
Identification of Amorpha fruticosa as a Primary Source
This compound is primarily isolated from Amorpha fruticosa, a deciduous shrub belonging to the Fabaceae (legume) family. frontiersin.orgnih.gov This plant, commonly known as desert false indigo (B80030) or indigobush, is a rich source of various secondary metabolites, including rotenoids, isoflavones, and prenylated flavonoids. nih.govnih.gov The presence of this compound in Amorpha fruticosa was identified through phytochemical studies aimed at characterizing the chemical constituents of the plant. frontiersin.orgnih.gov Specifically, it has been isolated from the root of the plant. frontiersin.orgnih.gov Besides Amorpha fruticosa, this compound has also been found in other plants of the Fabaceae family, such as Apoplanesia paniculata and Abrus schimperi. nih.govnih.gov
Distribution and Ecological Relevance of Amorpha Genus
The genus Amorpha encompasses about 15 species of deciduous shrubs and subshrubs native to North America, with a range extending from Southern Canada to Northern Mexico. usda.govwikipedia.org The highest concentration of species is found in the southeastern United States. kew.org These plants typically inhabit subtropical to cool temperate woodlands, grasslands, and thickets, often thriving in sandy soils, on hillsides, or along streams. kew.org
Amorpha fruticosa, in particular, has a broad distribution and can be found in habitats ranging from wet to dry, with a notable presence in riparian zones. usda.gov It is recognized for its ability to grow aggressively and has been observed to be invasive in some regions outside its native range, including parts of the northeastern and northwestern United States, southeastern Canada, and Europe. wikipedia.orgcabidigitallibrary.org Ecologically, Amorpha species serve as food sources for the larvae of certain Lepidoptera species. wikipedia.org For instance, Schinia lucens feeds exclusively on plants of this genus. wikipedia.org The flowers of Amorpha fruticosa are a valuable nectar source for bees, making it an important plant for honey production. frontiersin.org
Comparative Analysis of this compound Content Across Plant Tissues
The concentration of various chemical compounds, including those related to this compound, varies across different tissues of Amorpha fruticosa. While this compound itself has been specifically isolated from the roots, other related compounds are found in different parts of the plant. frontiersin.orgnih.gov
Phytochemical analyses have revealed the distribution of various classes of compounds within the plant:
Roots: The roots are a confirmed source of this compound. frontiersin.orgnih.gov They also contain other isoflavonoids like formononetin (B1673546) and calycosin, as well as a variety of rotenoids and highly prenylated flavanones. frontiersin.org
Seeds: The seeds are a rich source of rotenoids, including amorphin, and various isoflavones such as afrormosin (B1664409) and daidzein (B1669772). frontiersin.orgscirp.org
Leaves: The leaves contain a diverse array of polyphenols, including rotenoids like tephrosin, and various flavonoids such as vitexin (B1683572) and quercetin. nih.govnih.gov The content of these bioactive compounds in the leaves has been shown to change with the maturity of the plant. nih.gov
Fruits: The fruits contain geranylated isoflavones and daidzein β-sophoroside. frontiersin.org Essential oils extracted from the fruits are primarily composed of sesquiterpene hydrocarbons like δ-cadinene and γ-muurolene. mdpi.com
Bark: The bark has been found to contain several 7-O-β-D-glucopyranosides of isoflavones. frontiersin.org
This differential distribution of compounds highlights the specialized metabolic functions of different plant tissues. uvigo.eslibretexts.org The roots, being the primary site for this compound, are the most relevant tissue for its isolation.
Table 1: Distribution of Key Compound Classes in Amorpha fruticosa
| Plant Part | Primary Compound Classes Found |
|---|---|
| Roots | Isoflavanquinones (this compound), Isoflavonoids, Rotenoids, Prenylated Flavanones |
| Seeds | Rotenoids, Isoflavones, Benzoic Acid Derivatives |
| Leaves | Rotenoids, Flavonoids, Phenolic Acids |
| Fruits | Geranylated Isoflavones, Essential Oils (Sesquiterpenes) |
| Bark | Isoflavone (B191592) Glycosides |
Extraction and Purification Techniques for this compound
The isolation of this compound from its natural sources involves a series of extraction and purification steps designed to separate it from a complex mixture of other plant metabolites.
Advanced Chromatographic Separation Methods for Complex Natural Extracts
Chromatography is a fundamental technique for the separation of chemical compounds. bnmv.ac.in For the isolation of natural products like this compound, various chromatographic methods are employed.
Column Chromatography: This is a basic and widely used technique for the initial fractionation of crude plant extracts. cup.edu.cn The extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina), and different compounds are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. bnmv.ac.incup.edu.cn
Thin-Layer Chromatography (TLC): TLC is often used for the rapid analysis of fractions obtained from column chromatography to monitor the separation process and identify the fractions containing the target compound. bnmv.ac.in
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for the final purification of compounds. nih.gov Preparative HPLC can be used to isolate pure compounds from complex mixtures. scirp.org In the context of Amorpha fruticosa, HPLC has been used to separate various flavonoids and rotenoids. nih.govscirp.org
Centrifugal Preparative TLC (CPTLC): This technique has been successfully used in the bioassay-guided fractionation of plant extracts to isolate this compound. nih.govgoogle.com It offers an alternative to traditional column chromatography for preparative scale separations. google.com
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid adsorbents, which can sometimes cause irreversible adsorption and decomposition of samples. It has been effectively used for the isolation and purification of prenylated phenolics from the fruits of Amorpha fruticosa. nih.gov
Contemporary Approaches in High-Purity this compound Isolation
The isolation of high-purity this compound typically involves a multi-step process that combines several chromatographic techniques.
A general workflow for the isolation of this compound can be described as follows:
Extraction: The plant material (e.g., powdered roots of Amorpha fruticosa) is extracted with a suitable solvent, such as ethanol (B145695) or methanol. nih.govresearchgate.net This initial extraction yields a crude extract containing a wide range of compounds.
Fractionation: The crude extract is then subjected to a preliminary separation, often using solvent-solvent partitioning or column chromatography. This step aims to separate the compounds into fractions based on their polarity.
Chromatographic Purification: The fraction containing this compound is further purified using a combination of chromatographic techniques. This may involve multiple steps of column chromatography with different stationary and mobile phases, followed by preparative HPLC or CPTLC to achieve high purity. nih.govnih.govscirp.org
Structure Elucidation: The purity and structure of the isolated this compound are confirmed using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govnih.gov
Bioassay-guided fractionation is a powerful approach where the separation process is guided by the biological activity of the fractions. nih.govvt.edu This method was used to isolate this compound from Apoplanesia paniculata based on its antiplasmodial activity. nih.gov
Table 2: Compounds Mentioned in this Article
| Compound Name |
|---|
| Afrormosin |
| Amorphin |
| This compound |
| Calycosin |
| Daidzein |
| δ-Cadinene |
| Formononetin |
| γ-Muurolene |
| Quercetin |
| Tephrosin |
| Vitexin |
Biosynthesis and Biotransformation Pathways of Amorphaquinone
Elucidation of Isoflavonoid (B1168493) and Quinone Biosynthetic Routes
The formation of amorphaquinone involves the convergence of the well-established isoflavonoid pathway and subsequent oxidative processes that generate the quinone structure. Isoflavonoids are a class of flavonoids predominantly found in leguminous plants, where they play crucial roles in plant defense and signaling. frontiersin.orgresearchgate.net
The biosynthesis of all flavonoids, including isoflavonoids, begins with the general phenylpropanoid pathway. nih.gov The amino acid phenylalanine is converted to 4-coumaroyl-CoA. This intermediate, along with three molecules of malonyl-CoA, serves as the primary substrate for chalcone (B49325) synthase (CHS), the first committed enzyme in the flavonoid pathway. nih.gov
The resulting naringenin (B18129) chalcone is then isomerized by chalcone isomerase (CHI) to form the flavanone (B1672756) naringenin. In legumes, the key step differentiating isoflavonoid synthesis is catalyzed by isoflavone (B191592) synthase (IFS), a cytochrome P450 enzyme. IFS introduces the B-ring at the C-3 position of the flavanone, which is then dehydrated to form an isoflavone, such as daidzein (B1669772) or genistein. frontiersin.org Isoflavones like formononetin (B1673546) have been observed in the roots of Amorpha fruticosa alongside this compound, suggesting they are likely precursors or closely related products in the same metabolic network. researchgate.net
Table 1: Key Precursors in the Proposed this compound Biosynthetic Pathway
| Precursor Molecule | Role in Pathway |
|---|---|
| Phenylalanine | Initial amino acid precursor for the phenylpropanoid pathway. nih.gov |
| 4-Coumaroyl-CoA | Key intermediate derived from phenylalanine. nih.gov |
| Malonyl-CoA | Extender unit that condenses with 4-coumaroyl-CoA. |
| Naringenin | A central flavanone intermediate in flavonoid biosynthesis. researchgate.net |
While the specific enzymes for this compound synthesis have not been isolated and characterized, their functions can be inferred from analogous pathways. frontiersin.org Following the formation of an isoflavone core, a series of enzymatic modifications are required to produce this compound.
The key transformation is the oxidation of the isoflavan (B600510) A-ring to a quinone. This is typically accomplished by hydroxylases, often cytochrome P450 monooxygenases or dioxygenases, which introduce hydroxyl groups onto the aromatic ring. nih.gov Subsequent oxidation of these hydroxyl groups yields the reactive quinone structure. The final steps would likely involve reductases to form the isoflavan backbone from an isoflavone precursor, and methyltransferases to add the methoxy (B1213986) groups present on the final this compound structure. researchgate.net
Table 2: Putative Enzymatic Steps and Biocatalysts
| Enzymatic Step | Putative Enzyme Class | Function |
|---|---|---|
| Chalcone Synthesis | Chalcone Synthase (CHS) | Catalyzes the condensation of 4-coumaroyl-CoA and malonyl-CoA. nih.gov |
| Flavanone Formation | Chalcone Isomerase (CHI) | Isomerizes the chalcone into a flavanone (e.g., naringenin). researchgate.net |
| Isoflavone Synthesis | Isoflavone Synthase (IFS) | A key cytochrome P450 enzyme that forms the isoflavone skeleton. frontiersin.org |
| Isoflavone Reduction | Isoflavone Reductase | Reduces the isoflavone double bond to form an isoflavan. |
| Ring Hydroxylation | Cytochrome P450 Monooxygenase | Adds hydroxyl groups to the A-ring, priming it for oxidation. nih.gov |
| Quinone Formation | Dehydrogenase/Oxidase | Oxidizes the dihydroxylated A-ring to a quinone. |
Post-biosynthetic modifications are crucial for generating the vast chemical diversity of natural products. In Amorpha fruticosa, flavonoids and related compounds are known to undergo extensive modifications, including prenylation, methylation, and esterification. researchgate.netfrontiersin.org
While this compound itself is not prenylated, many other flavonoids and stilbenoids in the same plant are heavily prenylated. researchgate.net This indicates the presence of active prenyltransferase enzymes in the plant's metabolic machinery. These enzymes catalyze the attachment of isoprenoid moieties, such as dimethylallyl pyrophosphate (DMAPP), to the flavonoid scaffold. Methylation, another key modification, is carried out by O-methyltransferases (OMTs) and is responsible for the methoxy groups on the this compound molecule, which can significantly alter its biological activity and stability. researchgate.net
Enzymatic Steps and Key Biocatalysts Involved in this compound Formation
Genetic and Molecular Regulation of this compound Biosynthesis
The production of specialized metabolites like this compound is tightly regulated at the genetic level. The genes encoding the biosynthetic enzymes are often physically clustered together in the genome, allowing for coordinated expression. nih.gov This expression is, in turn, controlled by a network of transcription factors.
In fungi, bacteria, and increasingly shown in plants, genes for a specific metabolic pathway are organized into biosynthetic gene clusters (BGCs). nih.govfrontiersin.org A typical BGC contains genes for the core biosynthetic enzymes, tailoring enzymes (like methyltransferases and hydroxylases), and sometimes transporters and regulatory proteins. nih.gov
Genome mining tools like antiSMASH are used to predict and identify BGCs from genomic data. frontiersin.orgwur.nl To date, a specific BGC responsible for this compound biosynthesis in Amorpha fruticosa has not been reported. However, based on the proposed pathway, such a cluster would be expected to contain genes for an isoflavone synthase (IFS), one or more cytochrome P450s, isoflavone reductases, and O-methyltransferases. The identification of this BGC would be a critical step toward elucidating the complete pathway and enabling its reconstruction in heterologous systems. researchgate.net
The expression of biosynthetic genes is controlled by specific transcription factors (TFs) that bind to promoter regions and activate or repress gene transcription. mdpi.com In the context of flavonoid and isoflavonoid biosynthesis, several families of TFs are known to be key regulators, including MYB, basic helix-loop-helix (bHLH), and WRKY proteins. nih.govmdpi.com
Often, these TFs work together in a combinatorial fashion. For instance, the MBW complex, comprising MYB, bHLH, and WD40 repeat proteins, is a well-known regulator of the anthocyanin and proanthocyanidin (B93508) branches of the flavonoid pathway in many plants. nih.gov It is highly probable that specific MYB or other TFs in Amorpha fruticosa respond to developmental cues or environmental stresses to activate the genes necessary for this compound production in the roots. mdpi.comnih.gov Identifying these specific regulatory factors is essential for understanding how and why the plant produces this unique compound.
Heterologous Expression Systems for Pathway Reconstruction and Production
The reconstruction of biosynthetic pathways in heterologous hosts is a cornerstone of modern synthetic biology and metabolic engineering, offering a powerful strategy for the production of complex natural products like this compound. nih.gov This approach involves transferring the genetic blueprint for a specific metabolic pathway from its native organism, in this case, Amorpha fruticosa, into a more tractable and industrially robust host organism. nih.gov The primary advantage of heterologous expression is the ability to overcome the limitations of the native producer, such as slow growth, low yields, or complex cultivation requirements, by harnessing the well-understood genetics and rapid growth of microbial hosts like Escherichia coli and Saccharomyces cerevisiae (baker's yeast). ebsco.com
The process begins with the identification and isolation of the complete set of genes encoding the enzymes responsible for converting a primary metabolite into this compound. For isoflavonoids, this pathway originates from the general phenylpropanoid pathway. While the specific gene cluster for this compound has not been fully elucidated, it would involve genes for enzymes such as chalcone synthase, chalcone isomerase, isoflavone synthase, and subsequent modifying enzymes (e.g., hydroxylases, methyltransferases, and oxidoreductases) that lead to the final quinone structure.
Once identified, these genes are assembled into an expression cassette or artificial gene cluster. Advanced DNA assembly techniques are employed to construct these pathways for efficient expression in the chosen host. nih.gov The selection of the host system is critical and depends on factors such as the complexity of the enzymes, the need for post-translational modifications, and the potential toxicity of intermediates. nih.gov While E. coli is favored for its rapid growth and simple genetics, S. cerevisiae is often a better choice for plant-derived pathways as it is a eukaryote and can better handle enzymes requiring modification within the endoplasmic reticulum. mdpi.com Successful heterologous expression enables not only the sustainable production of this compound but also provides a platform to study the function of individual biosynthetic enzymes and to engineer the pathway for improved efficiency. nih.gov
Table 1: Comparison of Potential Heterologous Host Systems for this compound Production
| Host Organism | Advantages | Disadvantages | Key Considerations for this compound |
|---|
| Escherichia coli | - Rapid growth rate
Microbial and Enzymatic Biotransformation of this compound and its Precursors
Biotransformation utilizes microorganisms or isolated enzymes to perform specific chemical modifications on a substrate, offering a green and highly selective alternative to traditional chemical synthesis. medcraveonline.com This process is particularly valuable for modifying complex molecules like flavonoids and their derivatives. nih.gov Microbial biotransformation leverages the diverse metabolic capabilities of bacteria and fungi to carry out reactions such as hydroxylation, glycosylation, methylation, and reduction with high regio- and stereoselectivity. medcraveonline.comnih.gov
For this compound and its isoflavonoid precursors, biotransformation can be employed in two primary ways: to produce the target molecule from an available precursor or to generate novel derivatives with potentially enhanced biological activities. nih.gov For instance, a precursor isoflavone could be fed to a microbial culture capable of performing the specific oxidation and modification steps required to form the this compound structure. Fungal genera such as Aspergillus and Cunninghamella are well-known for their ability to hydroxylate and modify a wide range of flavonoids. nih.gov
Enzymatic biotransformation offers even greater precision by using purified enzymes to catalyze a single, desired reaction. researchgate.net This avoids the formation of unwanted byproducts that can occur with whole-cell systems. saudijournals.com The key reactions in flavonoid metabolism, such as those catalyzed by hydroxylases, glycosyltransferases, and oxidoreductases, can be harnessed to modify the this compound scaffold or its precursors, providing a powerful tool for generating a library of related compounds for further study. nih.gov
Biocatalytic Modifications for Novel this compound Derivatives
Biocatalysis provides a precise method for the structural modification of this compound to create novel derivatives. By employing specific enzymes, it is possible to introduce new functional groups to the this compound core, which can alter its physicochemical properties and biological activity. nih.gov The main classes of enzymes used for modifying flavonoids and related compounds are hydrolases, transferases, and oxidoreductases. jmb.or.kr
Glycosylation, catalyzed by glycosyltransferases (GTs), is a common modification strategy. Attaching a sugar moiety to the this compound structure could enhance its water solubility and bioavailability. Different GTs can be used to add various sugars at specific positions on the flavonoid backbone. jmb.or.kr Another key modification is hydroxylation, often catalyzed by cytochrome P450 monooxygenases. Introducing additional hydroxyl groups can significantly impact the antioxidant potential and biological interactions of the resulting molecule.
Furthermore, enzymes like laccases or peroxidases could be explored for their ability to catalyze oligomerization or other oxidative reactions, potentially leading to the formation of dimers or other complex structures derived from this compound. The use of lipases in non-aqueous media can also facilitate esterification, attaching fatty acids to hydroxyl groups on the molecule to increase its lipophilicity. These enzymatic approaches allow for the targeted synthesis of new this compound analogs that are difficult to produce through conventional chemical methods. jmb.or.kr
Table 2: Potential Biocatalytic Reactions for Generating Novel this compound Derivatives
| Reaction Type | Enzyme Class | Potential Modification on this compound | Desired Outcome |
|---|---|---|---|
| Glycosylation | Glycosyltransferases (GTs) | Addition of sugar moieties (e.g., glucose, rhamnose) to hydroxyl groups. jmb.or.kr | Increased water solubility, altered bioavailability. jmb.or.kr |
| Hydroxylation | Cytochrome P450 Monooxygenases | Introduction of new hydroxyl (-OH) groups on the aromatic rings. nih.gov | Modulation of antioxidant activity, creation of new sites for further functionalization. |
| Methylation | O-Methyltransferases (OMTs) | Addition of a methyl group to a hydroxyl group, forming a methoxy group. nih.gov | Increased metabolic stability, altered receptor binding affinity. |
| Prenylation | Prenyltransferases | Addition of an isoprenyl side-chain to the aromatic core. | Enhanced membrane interaction and potentially increased biological activity. |
| Esterification | Lipases | Acylation of hydroxyl groups with fatty acids. | Increased lipophilicity for improved cell membrane permeability. |
Metabolic Engineering Approaches for Enhanced Production
Metabolic engineering focuses on the targeted modification of cellular metabolic pathways to improve the production of a desired compound. ebsco.comwikipedia.org For this compound, the goal would be to engineer a microbial host to enhance the yield, titer, and productivity beyond what is naturally possible. wikipedia.org This involves a systematic analysis of the biosynthetic pathway and the host's central metabolism to identify and overcome production bottlenecks. ebsco.com
A primary strategy is to increase the supply of essential precursors. This compound biosynthesis depends on the availability of L-phenylalanine, which is converted through the phenylpropanoid pathway to form the isoflavonoid skeleton. frontiersin.org Engineering the host's aromatic amino acid pathway to overproduce L-phenylalanine is a critical first step. nih.gov This can be achieved by overexpressing key enzymes in this pathway and removing feedback inhibition mechanisms. nih.gov
Another key strategy is to eliminate competing metabolic pathways that drain precursors away from the desired product. wikipedia.org In a microbial host, numerous native pathways compete for the same central metabolites (e.g., malonyl-CoA and phosphoenolpyruvate) that are required for isoflavonoid production. Deleting the genes for these competing pathways can redirect the metabolic flux towards this compound synthesis. Finally, the expression levels of the this compound biosynthetic genes themselves must be carefully balanced. Overexpressing rate-limiting enzymes in the pathway while ensuring that the entire pathway is expressed in a coordinated manner is crucial for maximizing the final product yield. wikipedia.orgnih.gov
Table 3: Metabolic Engineering Strategies for Enhancing this compound Production
| Strategy | Target Pathway/Enzyme | Rationale |
|---|---|---|
| Increase Precursor Supply | Aromatic Amino Acid Pathway (e.g., DAHP synthase, chorismate mutase) | Boost the intracellular pool of L-phenylalanine, the primary precursor for the phenylpropanoid pathway. nih.gov |
| Increase Precursor Supply | Acetyl-CoA Carboxylase (ACC) | Overexpression of ACC increases the supply of malonyl-CoA, a key building block for the flavonoid skeleton. |
| Block Competing Pathways | Genes for fermentative pathways (e.g., lactate, ethanol (B145695) production) | Deleting these pathways prevents the diversion of carbon away from acetyl-CoA and other key precursors. wikipedia.org |
| Block Competing Pathways | Genes for degradation of pathway intermediates | Prevents the loss of valuable intermediates to native catabolic pathways in the host organism. |
| Optimize Pathway Expression | Rate-limiting enzymes of the isoflavonoid pathway (e.g., Isoflavone Synthase) | Overcoming the slowest steps in the biosynthetic pathway to improve overall flux towards the final product. wikipedia.org |
| Cofactor Engineering | NADPH and ATP regeneration pathways | Ensure a sufficient supply of essential cofactors (NADPH for reductive steps, ATP for enzymatic activations) required by the biosynthetic enzymes. nih.gov |
Chemical Synthesis and Derivatization Strategies for Amorphaquinone
Total Synthesis of Amorphaquinone: Retrosynthetic Analysis and Key Steps
Total synthesis provides an unambiguous structural proof and a renewable source of the compound, independent of its natural availability. epfl.chhawaii.edu The design of such a synthesis begins with retrosynthetic analysis, a process of mentally deconstructing the target molecule into simpler, commercially available starting materials. libretexts.orgnumberanalytics.comdeanfrancispress.com
For this compound, a plausible retrosynthetic analysis would disconnect the isoflavone (B191592) core. Key disconnections would likely target the bond between the B-ring and the heterocyclic C-ring, and the bonds forming the pyranone ring. This suggests a convergent strategy where key fragments are synthesized separately before being joined.
Pioneering Synthetic Routes and Methodological Advancements
While a dedicated, published total synthesis of this compound is not extensively documented, pioneering strategies for the broader class of isoflavonoids are well-established and applicable. Early and foundational methods for constructing the isoflavone skeleton often relied on the oxidative rearrangement of a chalcone (B49325) or the cyclization of a deoxybenzoin (B349326) precursor.
Methodological advancements that could be applied to an this compound synthesis include:
Hypervalent Iodine Reagents: The use of reagents like diacetoxyiodobenzene (B1259982) for the oxidative rearrangement of chalcones to isoflavones offers a metal-free alternative, though yields can be inconsistent. rsc.org
Transition Metal-Catalyzed Couplings: Modern cross-coupling reactions provide powerful tools for forming the crucial aryl-vinyl ether or aryl-aryl bonds central to the isoflavone scaffold.
Direct C-H Functionalization: More recent innovations focus on the direct arylation of quinones with partners like arylboronic acids or arylhydrazines, potentially streamlining the synthesis by avoiding pre-functionalized starting materials. researchgate.net
The evolution of synthetic organic chemistry continues to provide more efficient and selective tools, moving from classical multi-step procedures to more elegant, atom-economical strategies. nih.govstanford.edu
Challenges and Innovations in Complex Quinone Isoflavonoid (B1168493) Synthesis
The synthesis of isoflavone quinones like this compound is complicated by the inherent reactivity of the quinone moiety and the stereochemical complexity of the isoflavan (B600510) core. rsc.orgresearchgate.net
Innovations in catalysis, flow chemistry, and the development of sustainable and environmentally benign synthetic methods are key to overcoming these hurdles. numberanalytics.comalliedacademies.org
Semi-Synthesis of this compound Derivatives
Semi-synthesis, which uses a readily available natural product as a starting material for chemical modification, is a practical strategy for producing derivatives for structure-activity relationship (SAR) studies. rsc.org Given that this compound can be isolated from the roots of Amorpha fruticosa, it serves as a viable starting point for derivatization. nih.govfrontiersin.orgresearchgate.net
Modification of Naturally Derived this compound
The structure of this compound offers several functional groups amenable to chemical modification. The phenolic hydroxyl group and the ketone functionalities of the quinone ring are primary targets for derivatization. Potential modifications could include:
Etherification or Esterification: Reaction of the phenolic hydroxyl group to produce ethers or esters, which can alter the compound's polarity and hydrogen bonding capacity.
Reactions at the Quinone Moiety: The quinone can undergo addition reactions with various nucleophiles. Reduction of the quinone to the corresponding hydroquinone (B1673460) would provide a different electronic and structural profile.
These types of modifications are standard practice in medicinal chemistry to enhance the biological activity or pharmacokinetic properties of a lead compound. nih.govafjbs.com
Chemoenzymatic Approaches for Analog Generation
Chemoenzymatic synthesis combines the versatility of traditional chemical reactions with the high selectivity of biological catalysts (enzymes). nih.gov This approach is particularly valuable for transformations that are difficult to achieve with conventional chemistry, such as site-selective and stereoselective reactions under mild conditions. chemrxiv.orgnih.gov
For generating this compound analogs, enzymes could be employed for:
Selective Hydroxylation: Cytochrome P450 enzymes can introduce hydroxyl groups at specific, non-activated C-H bonds on the isoflavonoid scaffold, a transformation that is extremely challenging chemically.
Glycosylation: Glycosyltransferases can attach sugar moieties to the phenolic hydroxyl group to create glycosides, which often have altered solubility and bioavailability.
Kinetic Resolution: Lipases can be used for the kinetic resolution of racemic intermediates in a synthetic route, providing access to enantiomerically pure compounds. nih.govnih.gov
By integrating enzymatic steps into a synthetic or semi-synthetic sequence, chemists can access novel analogs that would otherwise be difficult to prepare, streamlining the path to complex molecules. worktribe.com
Development of this compound Analogs and Scaffolds
The core structure of this compound serves as a "scaffold," a central molecular framework upon which a variety of chemical substituents can be built. drugdiscoverytrends.com Developing analogs based on this scaffold is a cornerstone of drug discovery, allowing for a systematic exploration of how structural changes affect biological activity.
The development process involves:
Scaffold Identification: Recognizing the isoflavone quinone core as the key structural motif.
Analog Design: Computationally or conceptually designing new molecules by varying the substituents on the A and B rings and modifying the heterocyclic C ring.
Synthesis: Producing a library of these designed analogs, often using combinatorial chemistry techniques or the semi-synthetic and chemoenzymatic methods described above.
Biological Evaluation: Screening the new compounds to identify those with improved or novel biological activities.
This iterative cycle of design, synthesis, and testing is fundamental to medicinal chemistry and the development of new therapeutic agents from natural product leads. mdpi.commdpi.com
Table of Mentioned Compounds
Rational Design Principles for Structural Diversification
Rational drug design involves making targeted modifications to a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. This process relies on understanding the structure-activity relationships (SAR), which describe how specific chemical features of a molecule relate to its biological effects. ashp.org For this compound, diversification strategies focus on several key regions of its molecular architecture. The thoughtful application of bioisosteres—substituents or groups with similar physical or chemical properties to the original moiety—is a central tactic in this process to modulate biological responses. nih.govbaranlab.org
Key design principles include:
Modification of the Quinone Ring: The 1,4-benzoquinone (B44022) ring is a critical pharmacophore. Its electrophilicity and redox potential can be modulated by altering its substituents. Introducing small electron-donating or electron-withdrawing groups can fine-tune its reactivity and interaction with biological targets.
Stereochemistry at the C-3 Position: this compound possesses a chiral center at the C-3 position of the chromane (B1220400) ring. The spatial orientation of the quinone ring relative to the chromane system is critical for target binding. SAR studies on other chiral molecules have shown that different stereoisomers can have dramatically different potencies and even different biological activities. nih.gov Synthesizing and evaluating different stereoisomers is a fundamental design principle.
Bioisosteric Replacement: To enhance properties, functional groups on the this compound scaffold can be replaced with bioisosteres. nih.gov For instance, a hydroxyl group could be replaced by a fluorine atom to block metabolic oxidation or by an amino group to introduce a basic center, potentially altering target interactions and solubility. nih.gov
The following table outlines these rational design strategies as they apply to the this compound scaffold.
| Design Principle | Structural Site of Modification | Example Modification | Scientific Rationale |
|---|---|---|---|
| Modulate Redox Potential | Quinone Ring (C-2' or C-3') | Introduction of a methyl or chloro group | To alter the electron density of the quinone system, potentially enhancing selectivity or reducing off-target reactivity. |
| Alter H-Bonding Capacity | A-Ring (C-7 or C-8) | Replace 7-OH with -OCH3 or -F | To probe the importance of the hydroxyl group as a hydrogen bond donor for target interaction. nih.gov |
| Investigate Stereochemical Impact | C-3 Chiral Center | Synthesis of the enantiomer or diastereomers | To determine the optimal spatial arrangement for biological activity, as receptor binding is often highly stereospecific. nih.gov |
| Bioisosteric Replacement | A-Ring (e.g., 7-OH) | Replacement of hydroxyl group with an amino (NH2) group | To introduce a new hydrogen-bonding pattern and a basic center, which can alter solubility and target interactions. nih.govprinceton.edu |
Synthetic Libraries of this compound-Based Compounds
To systematically explore the structure-activity relationships of this compound, synthetic libraries of related compounds can be generated. Combinatorial chemistry provides a powerful set of techniques to rapidly produce a large number of structurally diverse molecules from a common scaffold. nih.govnih.gov This approach allows for the efficient exploration of the chemical space around the parent natural product to identify derivatives with superior activity or novel therapeutic applications. researchgate.net
The general strategy for creating an this compound-based library involves a multi-step synthetic sequence:
Scaffold Synthesis: A core intermediate that represents the essential isoflavanquinone skeleton is first synthesized. Often, this involves building blocks like chalcones, which can be cyclized to form the flavonoid core. mdpi.com
Diversification: Functional group "handles" are incorporated into the scaffold, allowing for the attachment of various building blocks. For example, a scaffold with a reactive group like a halogen or a free hydroxyl allows for the introduction of a wide array of substituents through reactions like nucleophilic substitution or etherification.
Library Generation: By reacting the core scaffold with a collection of diverse chemical reagents in a systematic manner (e.g., in parallel or using split-and-pool methods), a large library of unique this compound analogs can be created. nih.gov
These libraries enable high-throughput screening to identify "hits"—compounds that exhibit a desired biological effect. The data from screening the library provides comprehensive SAR information, which can guide further optimization. While large-scale library synthesis specifically for this compound is not widely reported, the principles are well-established within the broader field of flavonoid and quinone chemistry. mdpi.commdpi.com
The interactive table below illustrates a hypothetical set of compounds that could be generated in a synthetic library based on the this compound scaffold, showcasing diversification at key positions.
| Compound ID | R1 (at C-7) | R2 (at C-8) | R3 (at C-2') | R4 (at C-3') | Stereochemistry (at C-3) |
|---|---|---|---|---|---|
| This compound (Parent) | -OH | -OCH3 | -OCH3 | -OCH3 | S (natural) |
| AQ-001 | -OCH3 | -OCH3 | -OCH3 | -OCH3 | S |
| AQ-002 | -OH | -OH | -OCH3 | -OCH3 | S |
| AQ-003 | -OH | -OCH3 | -H | -OCH3 | S |
| AQ-004 | -OH | -OCH3 | -OCH3 | -OH | S |
| AQ-005 | -F | -OCH3 | -OCH3 | -OCH3 | S |
| AQ-006 | -OH | -OCH3 | -OCH3 | -OCH3 | R |
| AQ-007 | -NH2 | -OCH3 | -OCH3 | -OCH3 | S |
Preclinical Pharmacological and Biological Activities of Amorphaquinone
Antimicrobial and Antiparasitic Efficacy Studies
Amorphaquinone has demonstrated a range of antimicrobial and antiparasitic properties in preclinical evaluations. mdpi.com It has been isolated from various plant sources, including Abrus schimperi and Apoplanesia paniculata, and subsequently tested against a variety of pathogens. researchgate.netthieme-connect.com
In Vitro Susceptibility Testing Against Bacterial Strains
While studies indicate that this compound possesses antimicrobial properties, specific data on its efficacy against a wide range of bacterial strains is limited in the reviewed literature. mdpi.com One study reported that the related isoflavanquinone, pendulone (B1233549), which was isolated alongside this compound, showed activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) with an IC50 value of 1.44 µg/mL for each. researchgate.netnih.gov However, another report mentioned that this compound itself had weak antibacterial activity against these organisms. researchgate.net The compound is recognized for its effectiveness against MRSA. herbmedpharmacol.com
Evaluation of Antifungal and Antiviral Potential
The available research within the scope of this review did not provide specific details or data tables regarding the in vitro or in vivo evaluation of this compound's antifungal or antiviral potential. While the broader class of compounds to which this compound belongs is known to have these properties, specific studies focusing on this compound were not identified. nih.govfrontiersin.orgnih.govmdpi.com
Antiparasitic Activity in Preclinical Models
This compound has shown notable activity against several parasites, particularly Leishmania donovani and Plasmodium falciparum. researchgate.netacs.org
Bioassay-guided fractionation of an extract from Abrus schimperi identified this compound as a potent antiparasitic agent. researchgate.netnih.gov It displayed significant activity against L. donovani promastigotes. researchgate.netresearchgate.net Further testing revealed its efficacy against both the D6 and W2 strains of P. falciparum, the parasite responsible for malaria. researchgate.netnih.gov Similarly, research on Apoplanesia paniculata also highlighted the antiplasmodial capabilities of this compound. thieme-connect.com
Table 1: In Vitro Antiparasitic Activity of this compound
| Parasite | Strain(s) | Measurement | Result | Reference |
|---|---|---|---|---|
| Leishmania donovani | Promastigotes | IC50 | 0.63 µg/mL | researchgate.netnih.gov |
| Plasmodium falciparum | D6, W2 | IC50 | 5.7 ± 1.5 µM | thieme-connect.com |
| Plasmodium falciparum | D6, W2 | Activity | Showed antiplasmodial activity | researchgate.netnih.gov |
Anti-tumor and Cytotoxic Activities in Cancer Models
The potential of this compound as an anti-cancer agent has been explored through its cytotoxic effects on cancer cells and its ability to inhibit tumor growth in animal models.
In Vitro Cell Proliferation and Apoptosis Induction in Cancer Cell Lines
Studies investigating the cytotoxic properties of this compound have yielded mixed results. One study reported that this compound was non-cytotoxic against five human tumor cell lines. researchgate.net Conversely, another study involving the isolation of this compound from Abrus schimperi noted its cytotoxic activities, although specific IC50 values against the tested cell lines were not detailed for this compound itself. researchgate.net The process of apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer agents exert their effects. frontiersin.orgnih.govnih.gov The induction of apoptosis in cancer cells is a primary goal of many cancer therapies. nih.gov However, specific studies detailing the induction of apoptosis by this compound in specific cancer cell lines were not found in the reviewed literature.
In Vivo Anti-tumorigenic Effects in Non-Human Animal Models
Information regarding the in vivo anti-tumorigenic effects of this compound in non-human animal models is limited. While the related compound pendulone has been noted for its anti-tumor-promoting activity in an in vivo two-stage carcinogenesis test, specific in vivo studies focusing solely on this compound were not prominently available in the searched literature. targetmol.cnchemfaces.cn The use of animal models, such as xenograft models in mice, is a standard preclinical step to evaluate the anti-tumor activity of compounds before they can be considered for human trials. oncotarget.comresearchgate.netmdpi.comresearchgate.netplos.orgdovepress.com
Modulation of Tumor Promotion and Carcinogenesis Pathways
This compound has been investigated for its potential to interfere with the complex signaling networks that drive tumor progression. Research suggests that it may exert its effects by modulating various pathways critical for cancer cell growth, survival, and proliferation. frontiersin.org One of the key mechanisms appears to be the regulation of metabolic pathways that are often hijacked by cancer cells to fuel their rapid growth. frontiersin.org
The AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy, is a potential target of this compound. frontiersin.org Activation of AMPK can counteract tumor progression by inhibiting the Warburg effect, a phenomenon where cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation in the cytosol, rather than by a comparatively low rate of glycolysis followed by oxidation of pyruvate (B1213749) in mitochondria as in most normal cells. frontiersin.org By halting pathways involved in glucose, lipid, and protein metabolism, AMPK can deprive cancer cells of essential energy and nutrients. frontiersin.org
Furthermore, the modulation of signaling pathways such as PI3K/AKT and mTOR, which are frequently overactive in cancer, is another area of interest. frontiersin.orgmdpi.com These pathways are crucial for cell growth, proliferation, and survival, and their inhibition is a key strategy in cancer therapy. nih.gov The ability of compounds to modulate these pathways can lead to the induction of apoptosis (programmed cell death) in cancer cells. nih.gov
Metabolic Regulation and Anti-Diabetic Effects
This compound has demonstrated significant potential in the regulation of metabolic processes, with promising anti-diabetic effects observed in preclinical studies. nih.govnih.gov Its actions appear to be multifactorial, impacting glucose and lipid metabolism, as well as adipogenesis and energy balance. nih.govnih.gov
Impact on Glucose and Lipid Metabolism in Preclinical Models
In preclinical models, this compound has been shown to exert beneficial effects on both glucose and lipid metabolism. nih.govnih.gov Studies have indicated that it can improve insulin (B600854) sensitivity, a key factor in the development of type 2 diabetes. nih.gov One of the proposed mechanisms for this is the inhibition of protein tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway. nih.gov By inhibiting PTP1B, this compound may enhance the body's response to insulin, leading to better glucose control.
Furthermore, this compound has been observed to positively influence lipid profiles. Research in animal models has shown a decrease in total cholesterol and low-density lipoprotein-cholesterol (LDL-C) levels following treatment. nih.gov This suggests a role for this compound in managing dyslipidemia, a common comorbidity of diabetes and obesity. nih.gov
Modulation of Adipogenesis and Energy Homeostasis in In Vitro Systems
In vitro studies using cell culture systems have provided insights into how this compound may regulate the formation of fat cells (adipogenesis) and maintain energy balance. nih.govnih.gov The differentiation of pre-adipocytes into mature adipocytes is a critical process in the development of adipose tissue. semanticscholar.org
This compound has been found to modulate key transcription factors involved in adipogenesis, such as peroxisome proliferator-activated receptors (PPARs). nih.gov Specifically, it has been shown to selectively stimulate the transcriptional activities of both PPARα and PPARγ. nih.gov PPARγ is a master regulator of adipogenesis, while PPARα is a key player in fatty acid oxidation. nih.govfrontiersin.org By activating both, this compound may not only influence the formation of fat cells but also enhance the breakdown of fats for energy. nih.gov
The AMP-activated protein kinase (AMPK) pathway also plays a crucial role in maintaining energy homeostasis and regulating lipid metabolism. mdpi.com Activated AMPK can inhibit adipogenesis by downregulating the expression of key lipogenic genes. mdpi.com
Efficacy in Diet-Induced Obesity and Diabetic Animal Models
The promising effects of this compound observed in cell-based assays have been further investigated in animal models of diet-induced obesity and diabetes. nih.govnih.gov These models, which often involve feeding animals a high-fat diet, are designed to mimic the metabolic disturbances seen in human obesity and type 2 diabetes. criver.comnih.gov
In high-fat diet-fed mice, treatment with compounds related to this compound resulted in a significant reduction in diet-induced weight gain. nih.gov This was accompanied by a decrease in fat mass and the size of adipocytes in white adipose tissues. nih.gov Furthermore, these studies reported significant reductions in blood glucose and insulin levels, indicating improved glycemic control. nih.gov
In genetically modified diabetic mouse models (db/db mice), this compound has been shown to improve glucose and lipid impairment. nih.gov Notably, these beneficial effects were observed without significant side effects such as weight gain or liver enlargement, which can be a concern with some anti-diabetic drugs. nih.gov This suggests a favorable preclinical profile for this compound as a potential therapeutic agent for type 2 diabetes and associated metabolic disorders. nih.govnih.gov
Table 1: Effects of this compound-related compounds in Preclinical Models of Metabolic Disease
| Model | Key Findings | Reference |
|---|---|---|
| High-Fat Diet-Induced Obese Mice | Reduced weight gain, fat mass, and adipocyte size. Decreased blood glucose, insulin, total cholesterol, and LDL-C levels. | nih.gov |
Anti-inflammatory and Immunomodulatory Properties
Chronic inflammation is a key underlying factor in a wide range of diseases. nih.govmdpi.com this compound and related compounds have demonstrated promising anti-inflammatory and immunomodulatory properties in preclinical investigations. nih.govnih.gov
Inhibition of Inflammatory Mediators and Pathways
Research has shown that compounds structurally similar to this compound can significantly reduce the expression and secretion of several inflammatory mediators. nih.gov In cell models stimulated with pro-inflammatory agents like tumor necrosis factor-alpha (TNF-α), these compounds have been able to curb the inflammatory response. nih.gov
The mechanism behind this anti-inflammatory activity appears to involve the modulation of key signaling pathways. The activation of PPARγ is one such mechanism, which has been linked to the reduction of inflammation. nih.gov Additionally, the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway is a critical target for anti-inflammatory action. researchgate.netepain.org NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. msdvetmanual.com By inhibiting its activation, this compound can potentially suppress the production of a cascade of pro-inflammatory molecules, including cytokines and chemokines. msdvetmanual.comnih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| AMP-activated protein kinase (AMPK) |
| Protein tyrosine phosphatase 1B (PTP1B) |
| Peroxisome proliferator-activated receptor alpha (PPARα) |
| Peroxisome proliferator-activated receptor gamma (PPARγ) |
| Tumor necrosis factor-alpha (TNF-α) |
| Nuclear factor-kappa B (NF-κB) |
| PI3K/AKT |
Modulation of Immune Cell Responses in In Vitro Systems
The isoflavanquinone, this compound, has been assessed for its effects on immune cells, particularly in the context of parasitic infections. In vitro investigations have explored its activity against intracellular parasites within macrophage cell lines, which are critical components of the innate immune system.
One study evaluated this compound against Leishmania donovani, the protozoan parasite responsible for leishmaniasis. The compound was tested on amastigotes, the intracellular stage of the parasite, residing within THP-1 human macrophage cultures. frontiersin.orgnih.gov This type of assay is crucial as it demonstrates the compound's ability to exert an effect on parasites that have successfully invaded host immune cells. While specific data on the modulation of macrophage functions (e.g., cytokine production, nitric oxide release) by this compound in this context were not detailed, its activity against the intracellular amastigotes points to an interaction within the macrophage environment. frontiersin.orgnih.gov
This compound is a known constituent of Amorpha fruticosa. mdpi.com Research on extracts from this plant has indicated immuno-modulatory potential. For instance, certain fractions of Amorpha fruticosa fruit extract were observed to enhance the growth of human T-cell lines and stimulate the secretion of cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). mdpi.com However, studies specifically delineating these immunomodulatory effects for the isolated this compound compound are not extensively available in the current literature.
Antioxidant Capacity and Oxidative Stress Modulation
The capacity of a compound to counteract oxidative stress is a key aspect of its pharmacological profile. This is typically evaluated through direct free radical scavenging assays and more complex cellular models.
Free Radical Scavenging Assays for AmorphaquinoneFree radical scavenging assays are in vitro chemical tests used to determine a compound's intrinsic ability to neutralize reactive radicals. Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) tests.cabidigitallibrary.orgmdpi.commdpi.comThese assays measure the discoloration of a radical solution or the reduction of a metal complex upon interaction with an antioxidant, with results often expressed as an IC₅₀ value (the concentration required to scavenge 50% of the radicals).cabidigitallibrary.orgmdpi.com
Despite the common use of these methods for characterizing natural products, specific data detailing the performance of isolated this compound in DPPH, ABTS, FRAP, or other radical scavenging assays, including its IC₅₀ values, are not available in the reviewed scientific literature. While some studies have reported on the antioxidant activity of crude extracts from plants containing this compound, such as Amorpha fruticosa, these findings reflect the combined effect of all constituents in the extract and cannot be specifically attributed to this compound alone. nih.gov
Cellular Antioxidant Mechanisms in Preclinical StudiesBeyond direct radical scavenging, a compound's antioxidant effect can be mediated through the modulation of endogenous cellular defense mechanisms. These mechanisms include the upregulation of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), often regulated by the Keap1-Nrf2 signaling pathway.frontiersin.orgunimi.itfrontiersin.orgThe Nrf2 transcription factor, upon activation, binds to the antioxidant response element (ARE) in the genome, initiating the transcription of numerous cytoprotective genes.frontiersin.orgmdpi.comCellular antioxidant activity (CAA) assays can also quantify antioxidant effects within a cell culture model, providing more biologically relevant data than purely chemical assays.herbmedpharmacol.com
Currently, there are no available preclinical studies in the scientific literature that specifically investigate the effects of this compound on cellular antioxidant pathways. Research detailing its potential to activate the Nrf2 signaling pathway or to modulate the expression and activity of antioxidant enzymes such as SOD, CAT, or GPx has not been reported.
Other Investigated Biological Activities (e.g., wound healing)
This compound has been investigated for several other biological activities, primarily focusing on its anti-infective properties. These activities are relevant to processes like wound healing, where microbial contamination can significantly impair tissue regeneration.
The compound has demonstrated notable antiparasitic activity. It was found to be active against the promastigote (extracellular) and amastigote (intracellular) forms of Leishmania donovani. frontiersin.org It also showed antiplasmodial activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum, the parasite that causes malaria. frontiersin.org
Furthermore, this compound has been cited for its antimicrobial effects. Specifically, it is reported to possess activity against the bacterium Staphylococcus aureus and its methicillin-resistant variant (MRSA), a common pathogen in skin and wound infections. While these antimicrobial and antiparasitic activities suggest a potential role in managing infectious conditions that can complicate wound healing, direct experimental evidence on the effects of this compound on other stages of wound repair, such as fibroblast proliferation or re-epithelialization, is not documented in the available literature.
The table below summarizes the reported anti-infective activities of this compound from in vitro studies.
| Activity Type | Target Organism/Cell Line | Strain(s) | Measured Effect (IC₅₀) | Reference(s) |
| Antiparasitic | Leishmania donovani (promastigotes) | - | 0.63 µg/mL | frontiersin.org |
| Antiparasitic | Plasmodium falciparum | D6 (chloroquine-sensitive) | Active (specific IC₅₀ not provided) | frontiersin.org |
| Antiparasitic | Plasmodium falciparum | W2 (chloroquine-resistant) | Active (specific IC₅₀ not provided) | frontiersin.org |
| Antimicrobial | Staphylococcus aureus | - | Noted as active | |
| Antimicrobial | Methicillin-resistant S. aureus (MRSA) | - | Noted as active |
Mechanisms of Action and Molecular Targets of Amorphaquinone
Identification of Specific Cellular Receptors and Protein Targets
The process of identifying the specific molecular targets of a bioactive compound, often referred to as target deconvolution, is a critical step in understanding its mechanism of action. criver.comnih.gov For Amorphaquinone, research has pointed towards its interaction with key regulatory proteins involved in metabolism and cell growth.
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that act as transcription factors to regulate gene expression. frontiersin.orgscbt.com The PPAR family includes three isoforms: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and physiological roles. nih.gov PPARα is predominantly found in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, where it governs the transcription of genes involved in fatty acid oxidation. scbt.comnih.gov In contrast, PPARγ is most abundantly expressed in adipose tissue and is a master regulator of adipogenesis and lipid storage. frontiersin.orgnih.gov
These receptors typically form a heterodimeric complex with the retinoid X receptor (RXR) and bind to specific DNA sequences known as PPAR response elements (PPREs) in the promoter regions of their target genes. frontiersin.orgscbt.com This binding, often initiated by a ligand, leads to a conformational change in the receptor, the release of corepressors, and the recruitment of coactivators, ultimately modulating the transcriptional activity of the target genes. frontiersin.org
This compound has been investigated for its ability to modulate the transcriptional activity of both PPARγ and PPARα. The activation of these receptors by agonists can influence various metabolic pathways. For instance, PPARγ agonists like thiazolidinediones are known for their insulin-sensitizing effects, while PPARα agonists such as fibrates are used to treat hypertriglyceridemia. researchgate.net The modulation of both PPARγ and PPARα suggests a potential role for this compound in influencing lipid and glucose homeostasis. plos.org
Table 1: Overview of PPARα and PPARγ
| Feature | PPARα | PPARγ |
|---|---|---|
| Primary Function | Regulates fatty acid oxidation | Master regulator of adipogenesis and lipid storage |
| Primary Tissue | Liver, heart, kidney, skeletal muscle | Adipose tissue |
| Endogenous Ligands | Fatty acids, eicosanoids | Prostaglandins, fatty acids |
| Synthetic Agonists | Fibrates (e.g., gemfibrozil) | Thiazolidinediones (e.g., rosiglitazone) |
| Key Biological Role | Lipid catabolism | Lipid storage, insulin (B600854) sensitivity |
The Target of Rapamycin (TOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, and metabolism in response to nutrients, growth factors, and cellular energy levels. scispace.comfrontiersin.orgnih.gov In eukaryotes, including yeast and mammals, TOR is a key component of two distinct multiprotein complexes, TOR Complex 1 (TORC1) and TOR Complex 2 (TORC2), which regulate a wide array of downstream cellular processes. biorxiv.org
The TOR signaling pathway is crucial for integrating environmental cues to control anabolic processes like protein and lipid synthesis, and catabolic processes such as autophagy. frontiersin.org Dysregulation of the TOR pathway is implicated in various diseases, highlighting its importance as a therapeutic target. mdpi.com Inhibition of TOR, often through ATP-competitive inhibitors that target the kinase domain, can effectively block its downstream signaling. mdpi.com
Research has indicated that this compound may exert some of its biological effects through the inhibition of the TOR pathway. scispace.com This mode of action suggests that this compound could influence fundamental cellular processes governed by TOR signaling.
Identifying the direct molecular targets of a small molecule like this compound is a significant challenge in drug discovery and chemical biology. criver.comunige.ch Target deconvolution aims to pinpoint the specific proteins or other macromolecules that a compound interacts with to elicit a biological response. nih.gov Several powerful strategies are employed for this purpose.
Affinity Chromatography: This is a widely used biochemical technique for isolating and purifying specific target proteins from a complex mixture, such as a cell lysate. nih.gov The principle involves immobilizing the small molecule (the "bait," in this case, a derivative of this compound) onto a solid support matrix. When the cell lysate is passed over this matrix, proteins that have an affinity for the immobilized molecule will bind to it, while non-binding proteins are washed away. The bound proteins can then be eluted and identified using techniques like mass spectrometry. nih.gov
Proteomics-Based Approaches: Chemical proteomics has emerged as a powerful tool for unbiased, proteome-wide target deconvolution. evotec.comeuropeanreview.org These methods can identify compound-protein interactions within a more native cellular context. One such technique is Activity-Based Protein Profiling (ABPP) , which utilizes reactive probes to covalently label the active sites of specific enzyme classes, allowing for the assessment of compound-target engagement. unige.ch Another approach is Thermal Proteome Profiling (TPP) or Cellular Thermal Shift Assay (CETSA) , which measures the changes in the thermal stability of proteins upon ligand binding. The principle is that a protein bound to a small molecule will often have a different melting temperature than the unbound protein. By combining this with quantitative mass spectrometry, it's possible to identify which proteins are stabilized or destabilized by the compound across the entire proteome. unige.ch
Investigation of TOR Pathway Inhibition
Molecular Interactions and Binding Dynamics
Understanding how a ligand like this compound interacts with its protein targets at a molecular level is crucial for elucidating its mechanism of action and for guiding further optimization. This involves both computational and experimental approaches.
Computational methods, collectively known as in silico modeling, play a significant role in predicting and analyzing ligand-receptor interactions. mdpi.com These techniques provide valuable insights into the binding mode, affinity, and specificity of a compound.
Molecular Docking: This is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). diva-portal.org Docking simulations place the this compound molecule into the binding site of a target protein, such as the ligand-binding domain of PPARγ or the ATP-binding pocket of TOR kinase. The different poses are then scored based on various energy functions to identify the most favorable binding conformation. diva-portal.org
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. mdpi.com These simulations provide a more realistic representation of the interaction by accounting for the flexibility of both the ligand and the protein, as well as the surrounding solvent molecules. MD can help to assess the stability of the predicted binding pose and to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. diva-portal.orgresearchgate.net
Pharmacophore Modeling: This approach focuses on identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are necessary for a molecule to interact with a specific target. biotech-asia.org A pharmacophore model for this compound's interaction with its receptors can be developed based on its known active conformation or by comparing it with other known ligands of the same target. biotech-asia.org
Experimental techniques are essential to validate the predictions from in silico models and to quantitatively measure the binding affinity and kinetics of the this compound-receptor interaction. conceptlifesciences.com
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to measure real-time biomolecular interactions. reactionbiology.com In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding of this compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a response signal. By analyzing the association and dissociation phases of the interaction, one can determine the kinetic rate constants (k_on and k_off) and the equilibrium dissociation constant (K_D), which is a measure of binding affinity. reactionbiology.com
Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat changes that occur upon the binding of a ligand to a protein. puxano.com By titrating this compound into a solution containing the target protein, the heat released or absorbed during the binding event can be measured. This allows for the determination of the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).
Other Biophysical Techniques: A range of other biophysical methods can provide complementary information. conceptlifesciences.compuxano.com For example, Circular Dichroism (CD) can be used to assess changes in the secondary and tertiary structure of the protein upon ligand binding. puxano.comX-ray crystallography can provide a high-resolution three-dimensional structure of the this compound-protein complex, offering a detailed view of the binding site and the specific atomic interactions. nih.gov
Together, these biochemical and biophysical characterization methods provide the experimental data needed to confirm direct binding, quantify the affinity and kinetics of the interaction, and understand the structural basis of this compound's engagement with its molecular targets. nih.gov
In Silico Modeling of Ligand-Receptor Interactions
Signaling Pathway Modulation by this compound
The ability of a compound to modulate cellular signaling pathways is central to its therapeutic or toxic effects. Research into related compounds from Amorpha fruticosa suggests that isoflavonoids from this plant can interfere with key signaling cascades that regulate inflammation, cell survival, and proliferation.
Effects on Cell Signaling Cascades (e.g., kinases, transcription factors)
While direct studies on this compound's effects on a broad range of kinases are limited, significant findings have been made regarding the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway by other constituents of Amorpha fruticosa.
Nuclear Factor-kappa B (NF-κB) Signaling
The NF-κB family of transcription factors plays a critical role in regulating a wide array of cellular processes, including immune and inflammatory responses, cell proliferation, and apoptosis. nih.gov The activity of NF-κB is tightly controlled, and its aberrant activation is associated with various pathological conditions, including chronic inflammation and cancer.
Research on amorfrutin A , a compound also isolated from the fruits of Amorpha fruticosa, has demonstrated potent inhibitory effects on the NF-κB signaling pathway. nih.gov Amorfrutin A was found to significantly inhibit the tumor necrosis factor-alpha (TNF-α)-induced activation of NF-κB. nih.gov The detailed mechanism of this inhibition involves several key steps in the NF-κB cascade:
Suppression of IκBα Degradation: Amorfrutin A prevents the degradation of the inhibitor of κBα (IκBα), a protein that sequesters NF-κB in the cytoplasm, thereby keeping it in an inactive state. nih.gov
Inhibition of p65 Nuclear Translocation: By stabilizing IκBα, amorfrutin A effectively blocks the translocation of the p65 subunit of NF-κB into the nucleus, a crucial step for its transcriptional activity. nih.gov
Blockade of NF-κB DNA-Binding Activity: Furthermore, amorfrutin A was shown to directly interfere with the ability of NF-κB to bind to its target DNA sequences. frontiersin.orgnih.gov
Although these findings are specific to amorfrutin A, they suggest that isoflavonoid (B1168493) compounds from Amorpha fruticosa, potentially including this compound, may possess NF-κB inhibitory properties. Another compound from this plant, amorphigenin, has also been shown to abolish RANKL-induced NF-κB activation. frontiersin.org However, direct experimental evidence for this compound's effect on NF-κB or other kinase pathways such as the Mitogen-Activated Protein Kinase (MAPK) or Phosphoinositide 3-kinase (PI3K)/Akt pathways is not available in the reviewed literature.
Table 1: Effects of Amorfrutin A on the NF-κB Signaling Pathway
| Molecular Event | Effect of Amorfrutin A | Reference |
| TNF-α-induced NF-κB activation | Potent inhibition | nih.gov |
| IκBα degradation | Suppressed | nih.gov |
| p65 nuclear translocation | Suppressed | nih.gov |
| NF-κB DNA-binding activity | Blocked | frontiersin.orgnih.gov |
Cellular Responses Induced by this compound
The modulation of signaling pathways and gene expression by a compound culminates in observable cellular responses. These can include changes in cell division, survival, and metabolic activity.
Effects on Cell Cycle Progression and Apoptosis Induction
Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial process for removing unwanted or damaged cells and maintaining tissue homeostasis. nih.gov Many therapeutic agents for cancer work by inducing apoptosis in malignant cells.
There is evidence suggesting that this compound may be involved in the induction of apoptosis. mdpi.com Research on the related compound, amorfrutin A, has shown that it potentiates TNF-α-induced apoptosis. frontiersin.orgnih.gov This pro-apoptotic effect is likely linked to its inhibition of the NF-κB pathway, as NF-κB is a key regulator of anti-apoptotic genes. nih.gov By suppressing the expression of anti-apoptotic proteins like cIAP-1 and FLIP, amorfrutin A sensitizes cells to apoptotic stimuli. nih.gov
The intrinsic, or mitochondrial, pathway of apoptosis is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. mdpi.comnih.gov The tumor suppressor protein p53 also plays a pivotal role in inducing apoptosis by upregulating pro-apoptotic genes. mdpi.com While the precise mechanism for this compound remains to be elucidated, the actions of related compounds suggest a potential role in modulating these key apoptotic regulators.
Cell Cycle Progression
The cell cycle is a tightly regulated process that governs cell division. cusabio.com It is comprised of several phases (G1, S, G2, M), and its progression is driven by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. nih.govnih.gov Checkpoints exist to halt the cell cycle in response to cellular stress or damage, allowing for repair or, if the damage is too severe, the initiation of apoptosis. nih.gov
Currently, there is no specific information available from the reviewed scientific literature on the effects of this compound on cell cycle progression. It is unknown whether this compound can induce cell cycle arrest at any specific phase.
Modulation of Cellular Differentiation and Proliferation
Cellular Proliferation
Cell proliferation is the process of cell growth and division. researchgate.net Uncontrolled proliferation is a hallmark of cancer. Assays that measure cell proliferation are standard in the evaluation of potential anti-cancer compounds. sciltp.com
While some studies on extracts from Amorpha fruticosa have shown anti-proliferative effects, and some isoflavone (B191592) glycosides from the plant had no effect on cell proliferation, specific data on the direct effect of this compound on the proliferation of any cell line is not detailed in the available search results. frontiersin.orgresearchgate.net The inhibition of NF-κB by the related compound amorfrutin A suggests a potential anti-proliferative effect, as NF-κB target genes include key regulators of proliferation such as Cyclin D1 and COX-2. nih.gov
Cellular Differentiation
Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. nih.gov This process is fundamental to development and tissue maintenance. Some therapeutic strategies aim to induce differentiation in cancer cells, which can lead to a less malignant phenotype.
There is currently no information available from the conducted searches regarding the influence of this compound on cellular differentiation. Studies on related compounds from Amorpha fruticosa have shown effects on osteoclast differentiation, but this has been attributed to other molecules like amorphigenin. frontiersin.org
Influence on Cellular Metabolism (e.g., glycolysis, oxidative phosphorylation)
Cellular metabolism encompasses the chemical processes that generate energy and the building blocks necessary for cell survival and function. The two primary energy-producing pathways are glycolysis and oxidative phosphorylation. mdpi.comresearchgate.net Many cancer cells exhibit altered metabolism, often characterized by increased glycolysis even in the presence of oxygen (the Warburg effect). frontiersin.org This metabolic shift has become a target for cancer therapy. plos.org
There is no specific information in the reviewed literature concerning the effects of this compound on cellular metabolism, including glycolysis and oxidative phosphorylation. Research on other isoflavones has indicated that they can influence metabolic processes, but these findings are broad and not specific to this compound or the context of its direct effects on these energy pathways. mdpi.comoup.comoup.com
Structure Activity Relationship Sar Studies of Amorphaquinone and Its Analogs
Systematic Investigation of Structural Moiety Contributions to Biological Activity
The quinone ring is a critical pharmacophore in many biologically active compounds, and its reactivity is significantly influenced by the nature and position of its substituents. biointerfaceresearch.commdpi.com The redox properties of the quinone ring are central to the biological activity of many quinone-containing compounds. mdpi.commdpi.com
The polarity of substituents also plays a role in cellular uptake and subsequent interaction with intracellular targets. mdpi.com Furthermore, the position of substituents is crucial. For instance, in some quinone derivatives, substitution at certain positions can block metabolic pathways that lead to toxicity, such as the Michael addition reaction. mdpi.com
Table 1: Effect of Quinone Ring Substituents on Biological Activity
| Substituent Type | Effect on Reduction Potential | General Impact on Activity |
|---|---|---|
| Electron-donating groups (e.g., -CH3, -OCH3) | Decrease | Modulates redox-sensitive interactions |
| Electron-withdrawing groups (e.g., -Cl, -COOH) | Increase | Can enhance certain biological activities |
| Halogens | Strong effect on biological activities | Can significantly enhance antimicrobial properties mdpi.com |
The isoflavonoid (B1168493) skeleton provides the fundamental framework for amorphaquinone. Modifications to this skeleton can have profound effects on the molecule's biological activity. frontiersin.org Isoflavonoids are known for a wide range of biological activities, including antioxidant and estrogenic effects, which are attributed to their core structure. frontiersin.orgnih.gov
The basic three-ring isoflavonoid structure can be decorated with various functional groups at numerous positions, leading to a vast diversity of compounds. frontiersin.org Common modifications include hydroxylation, glycosylation, and methylation. frontiersin.org For example, the absence of the 2,3-double bond and the 4-oxo group in the isoflavone (B191592) nucleus has been shown to enhance antioxidant activity in some isoflavonoids. nih.gov
The position and number of hydroxyl groups are also critical determinants of activity. Hydroxylation at the C-4' position is often of high importance for antioxidant activity, while substitution at the C-5 position is of moderate importance, and at the C-7 position, it is of little significance. nih.gov Structural modifications can also be aimed at improving physicochemical properties, such as water solubility, to enhance bioavailability. mdpi.com
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the pharmacological properties of a drug. ijpsjournal.commhmedical.com Since biological systems, such as enzymes and receptors, are chiral, they can interact differently with the various stereoisomers of a chiral drug. nih.govntu.edu.sg
For a chiral molecule like this compound, different enantiomers and diastereomers can exhibit significant variations in their biological activity, potency, and selectivity. nih.govmdpi.com One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. nih.govntu.edu.sg
The specific spatial arrangement of functional groups influences how the molecule fits into its biological target's binding site. ijpsjournal.com This can affect binding affinity, metabolism, and distribution within the body. mdpi.com Therefore, understanding the stereochemical requirements for optimal activity is crucial for the design of effective therapeutic agents. mdpi.comnih.gov In some cases, a specific stereoisomer is found to be significantly more potent than others in a series of related compounds. mdpi.com
Role of Isoflavonoid Skeleton Modifications
Computational Approaches in this compound SAR Analysis
Computational methods have become indispensable tools in modern drug discovery, providing valuable insights into the interactions between small molecules and their biological targets. These approaches can accelerate the process of identifying and optimizing lead compounds.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgmedcraveonline.com QSAR models are built by correlating physicochemical properties or theoretical molecular descriptors of compounds with their measured biological responses. jocpr.com
The process involves several key steps: compiling a dataset of compounds with known activities, calculating a wide range of molecular descriptors for each compound, developing a mathematical model using statistical methods, and validating the model's predictive power. medcraveonline.com These models can then be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent analogs. jocpr.comlongdom.org Various statistical methods, including multiple linear regression (MLR) and machine learning algorithms like k-Nearest Neighbor (kNN), are employed to build robust QSAR models. nih.govrasayanjournal.co.in
For a series of quinone derivatives, QSAR studies can identify key structural features, such as specific torsion angles, charge distributions, and substituent volumes, that are critical for activity. researchgate.net
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method helps in understanding the binding mode and predicting the strength of the interaction, often quantified by a scoring function. nih.gov
Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. nih.govmdpi.com MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the receptor. nih.gov These simulations can be used to assess the stability of the predicted binding pose and to calculate binding free energies, which provide a more accurate estimation of binding affinity. biorxiv.orgresearchgate.net
For quinone-containing compounds, docking and MD simulations can reveal specific interactions with amino acid residues in the binding site of a target protein. nih.gov These computational studies can identify key hydrogen bonds and hydrophobic interactions that are crucial for binding, thereby providing a structural basis for the observed biological activity and guiding the design of new inhibitors. researchgate.net The combination of docking and MD simulations is a powerful approach to improve the drug discovery process. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Design Principles for Optimized this compound-Based Scaffolds
The development of optimized scaffolds based on the this compound framework is a critical area of research aimed at enhancing its therapeutic potential. The design of such scaffolds is guided by structure-activity relationship (SAR) studies, which seek to understand how modifications to the molecule's structure influence its biological activity. While comprehensive SAR studies specifically targeting this compound are limited in publicly available research, general principles can be extrapolated from studies on related isoflavonoid and quinone compounds. The primary goals of these design principles are to increase potency against target organisms, improve selectivity to reduce off-target effects, and enhance pharmacokinetic properties.
Key areas of the this compound scaffold that are of interest for modification include the isoflavan (B600510) core, the quinone ring, and the prenyl group. Each of these components plays a role in the molecule's interaction with biological targets, and therefore, alterations to these regions can be expected to modulate its activity.
Table of this compound and Related Analogs with Biological Activity:
| Compound | Structure | Target Organism/Cell Line | Activity (IC50) |
| This compound | [Insert Structure] | Plasmodium falciparum (D6 strain) | 0.63 µg/mL |
| Plasmodium falciparum (W2 strain) | - | ||
| Leishmania donovani promastigotes | 0.63 µg/mL acs.org | ||
| Leishmania donovani axenic amastigotes | - | ||
| THP1 macrophage cultures | - | ||
| Pendulone (B1233549) | [Insert Structure] | Plasmodium falciparum (D6 strain) | 0.43 µg/mL |
| Plasmodium falciparum (W2 strain) | - | ||
| Leishmania donovani promastigotes | 0.43 µg/mL acs.org | ||
| Melilotocarpan C | [Insert Structure] | Plasmodium falciparum | 41.8 ± 5.2 µM researchgate.net |
Data not available is represented by a dash.
Detailed Research Findings:
Research has shown that both this compound and its isomer, pendulone, exhibit noteworthy antiplasmodial and antileishmanial activities. acs.org A study reported IC50 values of 0.63 µg/mL for this compound and 0.43 µg/mL for pendulone against Leishmania donovani promastigotes. acs.org In the context of antiplasmodial activity, this compound and pendulone have also shown efficacy against Plasmodium falciparum. researchgate.net
The subtle structural difference between this compound and pendulone, which lies in the position of the linkage of the quinone ring to the isoflavan core, appears to influence their biological potency, with pendulone showing slightly greater activity in the reported assays. acs.org This suggests that the spatial arrangement of the different domains of the molecule is a critical determinant of its interaction with its biological targets.
Furthermore, a study involving melilotocarpan C, a pterocarpan (B192222) related to the isoflavan structure of this compound, demonstrated weak antiplasmodial activity with an IC50 value of 41.8 ± 5.2 µM. researchgate.net The significantly lower potency of melilotocarpan C compared to this compound and pendulone highlights the crucial role of the quinone moiety for the observed antiparasitic effects. The presence of the ortho-quinone system in this compound is likely a key pharmacophoric feature.
While specific design principles for optimizing the this compound scaffold are not extensively detailed in the current body of scientific literature, some general strategies can be proposed based on the available data and knowledge of similar compounds. The exploration of different substituents on the aromatic rings of the isoflavan core could modulate lipophilicity and electronic properties, potentially leading to improved cell permeability and target engagement. Additionally, modifications to the prenyl group, such as altering its length or introducing functional groups, could impact the molecule's interaction with hydrophobic pockets in target proteins. The synthesis and biological evaluation of a wider range of this compound analogs are necessary to establish a comprehensive SAR and to rationally design more potent and selective therapeutic agents. frontiersin.orgnih.gov
Analytical Methodologies for Characterization and Quantification of Amorphaquinone
Spectroscopic Techniques for Structural Elucidation (Focus on Methodologies)
The determination of the intricate molecular architecture of amorphaquinone relies on the application of several powerful spectroscopic methods. numberanalytics.com These techniques provide detailed information about the connectivity of atoms, the molecular formula, and the three-dimensional arrangement of the molecule.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. numberanalytics.comsavemyexams.com It provides unparalleled insight into the carbon-hydrogen framework of the molecule. For complex structures, one-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer initial information on the types and numbers of protons and carbons present. nih.govthieme-connect.comfrontiersin.org
However, to assemble the complete structure, advanced two-dimensional (2D) NMR experiments are indispensable. nd.edu These include:
COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) correlations between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): Identifies direct one-bond correlations between protons and the carbons they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (typically 2-3 bonds) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is vital for determining the relative stereochemistry and conformation of the molecule.
By integrating the data from these experiments, a detailed and unambiguous assignment of all proton and carbon signals can be achieved, leading to the complete planar structure of this compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for accurately determining the elemental composition of a molecule. bioanalysis-zone.comuni-rostock.de Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high precision, typically to several decimal places. bioanalysis-zone.comhilarispublisher.com This high accuracy allows for the calculation of a unique molecular formula. uni-rostock.depharmacognosy.us
The process involves ionizing the this compound molecule and then measuring its exact mass. This experimental mass is then compared against a database of theoretical masses for all possible elemental compositions. The high resolving power of modern instruments, such as Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can distinguish between molecules with the same nominal mass but different elemental formulas, a common challenge in natural product analysis. uni-rostock.delabmanager.com This capability is essential for unequivocally confirming the molecular formula of this compound as C₁₈H₁₈O₇. nih.gov
Chiroptical Methods (e.g., ECD) for Stereochemical Assignment
While NMR and HRMS can define the planar structure and molecular formula, they often cannot determine the absolute configuration of stereocenters in a chiral molecule like this compound. nih.govnih.gov Chiroptical spectroscopic methods, particularly Electronic Circular Dichroism (ECD), are powerful non-empirical techniques for this purpose. nih.govmdpi.com
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. The standard approach involves:
Conformational Search: Computationally generating all possible low-energy conformations of the molecule. mdpi.com
Quantum Chemical Calculations: Calculating the theoretical ECD spectrum for each conformer. frontiersin.orgmdpi.com
Boltzmann Averaging: Averaging the calculated spectra based on the predicted population of each conformer at a given temperature.
Comparison: Comparing the final theoretical spectrum with the experimentally measured ECD spectrum of this compound.
A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration of all stereogenic centers within the molecule. The combined use of multiple chiroptical methods, such as Optical Rotatory Dispersion (ORD) and Vibrational Circular Dichroism (VCD), can further increase the reliability of the stereochemical assignment. nih.govmdpi.commdpi.com
Chromatographic Methods for Quantification and Purity Assessment
Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and quantifying its concentration. nih.gov
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like this compound. researchgate.nethplc.eu The separation is typically achieved using a reversed-phase column (e.g., C18) and a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. chromatographyonline.com
Different detection modes can be coupled with HPLC to provide both qualitative and quantitative information:
UV-Vis Detection: this compound contains chromophores that absorb ultraviolet-visible light, allowing for its detection and quantification based on Beer-Lambert's law. A universal method might use a standard wavelength like 254 nm, or a wavelength specific to the maximum absorbance of this compound. chromatographyonline.com
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides high selectivity and sensitivity. It allows for the confirmation of the molecular weight of the eluting peak corresponding to this compound and can be used for quantification, especially in complex matrices where co-elution with other compounds might occur. nih.gov
Diode Array Detection (DAD): Provides UV-Vis spectra for each eluting peak, which can help in peak identification and purity assessment by comparing the spectrum to that of a known standard.
HPLC methods can be validated to ensure linearity, accuracy, precision, and robustness for the reliable quantification of this compound in various samples, including extracts from Amorpha fruticosa. researchgate.net
| Parameter | Typical HPLC Conditions for Isoflavonoid (B1168493) Analysis |
| Column | Reversed-phase C18, e.g., 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of water (often with a modifier like formic or acetic acid) and acetonitrile/methanol |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV-Vis (e.g., 254 nm or 280 nm) or Mass Spectrometry (ESI+) |
| Temperature | Ambient or controlled (e.g., 30-40 °C) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
While this compound itself is not sufficiently volatile for direct GC-MS analysis, this technique is valuable for analyzing related volatile or semi-volatile metabolites that may be present in the source organism or in extracts. thermofisher.com For non-volatile compounds, a chemical modification step called derivatization can be employed to increase their volatility. hplcvials.com Techniques like silylation can make compounds like this compound amenable to GC-MS analysis. hplcvials.com
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase of the column. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. libretexts.org The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to spectral libraries. libretexts.org GC-MS is a powerful tool for metabolic profiling of the source organism, which can provide insights into the biosynthesis of this compound and other related compounds. scispace.comnih.gov
| Technique | Analyte Type | Sample Preparation | Key Information Provided |
| HPLC | Non-volatile/thermally labile | Dissolution in a suitable solvent | Purity, Quantification, Separation from non-volatile matrix components |
| GC-MS | Volatile/Semi-volatile | Extraction, Derivatization (for non-volatile) | Identification of volatile metabolites, Structural information from fragmentation |
Chemotaxonomic Significance of Amorphaquinone
Role of Amorphaquinone as a Marker for Amorpha Genus Classification
The chemical profile of a plant genus can serve as a reliable indicator for its classification. In the case of the Amorpha genus, a variety of compounds, including rotenoids and other isoflavonoids, have been identified across at least ten different species. researchgate.netscirp.org This shared chemistry provides strong evidence that supports the existing morphological classification of the genus. researchgate.net
Comparative Phytochemistry of Amorpha fruticosa with Related Fabaceae Species
The chemical makeup of Amorpha fruticosa shows significant overlap with other species in the Fabaceae family, highlighting close evolutionary relationships. The shared presence of complex secondary metabolites, particularly isoflavones and rotenoids, strongly suggests a close chemotaxonomic link between the genus Amorpha and the genus Dalbergia. researchgate.netscirp.org Many compounds isolated from the seeds of A. fruticosa are also found in various Dalbergia species, reinforcing this connection. researchgate.netscirp.orgresearchgate.net
Beyond Dalbergia, the phytochemicals in A. fruticosa point to relationships with other genera within the Fabaceae family. The synchronous isolation of certain compounds from A. fruticosa and other species demonstrates these links. researchgate.netscirp.org
The following table details some of the compounds shared between Amorpha fruticosa and other related species, illustrating the phytochemical connections.
| Shared Compound | Also Found In | Family |
| Rotenoids (e.g., Compounds 1 & 2 in referenced study) | Berchemia discolor | Rhamnaceae |
| Isoflavones (e.g., Compound 3 in referenced study) | Aeschynomene indica | Fabaceae |
| Rotenoids (e.g., Compound 5 in referenced study) | Pachyrrhizus erosus, Tephrosia fulvinervis, Tephrosia pentaphylla | Fabaceae |
| Various Isoflavones & Rotenoids | Multiple Dalbergia species | Fabaceae |
| This table is based on findings from multiple studies. researchgate.netscirp.org |
Evolutionary and Biogeographical Implications of this compound Distribution
The distribution of specialized compounds like this compound and its chemical relatives has significant implications for understanding the evolutionary history and geographical spread of the Amorpha genus. The genus Amorpha is native to North America, with a concentration of species in the southeastern United States. researchgate.netscirp.org Taxonomically, it is part of the monophyletic tribe Amorpheae, which is primarily distributed in the subtropical and tropical regions of the New World. researchgate.net
The strong chemical similarity between the North American Amorpha and the predominantly tropical/subtropical Dalbergia genus suggests a shared evolutionary ancestry. researchgate.netscirp.org The presence of a common, complex biochemical pathway for producing isoflavonoids and rotenoids in these geographically separated genera points to a single origin. This distribution pattern, where related groups are geographically isolated, can be explained by historical geological and climatic events that caused populations to become separated (vicariance) or by the long-distance spread of ancestral species (dispersal). wiley.commariomairal.com
The patterns of life seen today are shaped by the interplay of geological changes and evolution. wiley.com The unique chemical signature of the Amorpha genus, which includes this compound, is a modern expression of an ancient evolutionary heritage that has been maintained and modified throughout its biogeographical journey. The study of such chemical traits, integrated with phylogenomics and fossil records, helps to reconstruct the intricate evolutionary history of plant lineages. nih.govmammothsite.orgup.pt
Future Research Directions and Translational Perspectives
Unexplored Biological Activities and Therapeutic Potential
While Amorphaquinone has established antiplasmodial and antimicrobial properties, its full therapeutic potential remains largely untapped. vdoc.pubresearchgate.netvdoc.pub Future research should aim to broaden the scope of its biological evaluation.
Initial studies have confirmed its activity against Plasmodium falciparum and various microbes, including Staphylococcus aureus. vdoc.pubvdoc.pub A logical next step is to investigate its efficacy against a wider array of pathogens, particularly drug-resistant strains of bacteria and fungi. Given the structural similarities to other flavonoids, exploring its potential as an antiviral, anti-inflammatory, or antioxidant agent is warranted. vdoc.pubresearchgate.net Some isoflavonoids are known to interact with cellular signaling pathways involved in cancer, suggesting that this compound's cytotoxic effects on various cancer cell lines should be systematically investigated.
Table 1: Reported Biological Activities of this compound
| Activity | Target/Organism | Reported Effect | Reference |
|---|---|---|---|
| Antimalarial / Antiplasmodial | Plasmodium falciparum (D6 and W2 strains) | IC50 of 0.63 µg/mL; IC50 of 5.7 ± 1.5 µM | vdoc.pubresearchgate.net |
| Antileishmanial | Leishmania donovani | Active constituent | vdoc.pubacs.org |
| Antimicrobial | Staphylococcus aureus (including MRSA) | Effective against S. aureus and MRSA | vdoc.pub |
| Antiparasitic | General | Identified as having antiparasitic properties | researchgate.net |
Advances in Biosynthetic Engineering for Sustainable Production
The natural abundance of this compound is limited, making large-scale extraction from plant sources like Amorpha fruticosa unsustainable. researchgate.net Metabolic engineering and synthetic biology offer a promising alternative for its production. The biosynthetic pathway for isoflavonoids, the class of compounds to which this compound belongs, is well-characterized, providing a solid foundation for engineering efforts. nih.govwpunj.edu
The biosynthesis of isoflavonoids begins with the phenylpropanoid pathway, leading to the formation of a flavanone (B1672756) intermediate. nih.gov The key step is catalyzed by isoflavone (B191592) synthase, a cytochrome P450 enzyme, which converts the flavanone into an isoflavone. nih.gov Further modifications, such as those performed by O-methyltransferases, lead to the diverse range of isoflavonoid (B1168493) structures. rsc.org
Future research should focus on elucidating the specific enzymatic steps that lead to the formation of the quinone ring in this compound. Once these enzymes are identified, their genes can be transferred into microbial hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli (bacteria). These engineered microbes could then be grown in large-scale fermenters to produce this compound in a controlled, sustainable, and cost-effective manner. This approach has been successfully applied to other complex plant-derived molecules. wpunj.edu
Novel Synthetic Strategies for Enhanced Analog Development
Chemical synthesis provides a powerful tool not only for producing this compound but also for creating novel analogs with potentially improved properties, such as enhanced potency, better bioavailability, or reduced toxicity. mdpi.comthesciencein.orgnih.gov
Recent advancements in synthetic organic chemistry offer efficient routes to the isoflavonoid core. rsc.orgresearchgate.net For instance, a divergent synthetic strategy utilizing a Suzuki-Miyaura cross-coupling reaction has been developed for the synthesis of isoflavanquinones like the abruquinones. kobe-u.ac.jp This method involves coupling a 3-chloro-2H-chromene with a protected arylboronic acid, followed by deprotection and oxidation to form the final quinone structure. kobe-u.ac.jp Such convergent approaches are highly adaptable for creating a library of this compound analogs by simply varying the building blocks used in the synthesis. researchgate.netkobe-u.ac.jp
Future synthetic efforts could explore:
Stereoselective Synthesis : To control the three-dimensional arrangement of atoms, which can significantly impact biological activity.
Late-Stage Functionalization : To modify the core structure of this compound in the final steps of the synthesis, allowing for rapid diversification.
Development of Prodrugs : To create inactive forms of this compound that are converted to the active drug inside the body, potentially improving its delivery to target tissues.
Integration of Omics Data in Systems Pharmacology Modeling for this compound
Systems pharmacology combines computational modeling with experimental data to understand how drugs affect the body as a whole. acs.orgoup.comfrontiersin.org This approach is particularly valuable for natural products like this compound, which may interact with multiple targets. oup.com
The integration of "omics" data (genomics, proteomics, metabolomics) is central to this effort. A recent metabolomics study of cattle rumen fluid successfully identified this compound, demonstrating the power of these techniques to detect natural products in complex biological samples. mdpi.com This type of data provides a snapshot of the metabolic state of a system and can reveal how it responds to a compound.
Future research could leverage omics data in the following ways:
Target Identification : By analyzing changes in protein or gene expression in cells treated with this compound, new biological targets can be identified. acs.org
Network Pharmacology : Creating interaction networks between this compound, its targets, and disease-related pathways can help elucidate its mechanism of action and predict potential side effects. frontiersin.org
Pharmacokinetic (PK) Modeling : Physiologically-based pharmacokinetic (PBPK) models can be developed to simulate the absorption, distribution, metabolism, and excretion of this compound. nih.gov This can help predict how the compound will behave in humans and guide the design of clinical trials.
Collaborative Research Opportunities and Interdisciplinary Approaches
The successful translation of a natural product like this compound from a laboratory finding to a clinical therapeutic requires a highly interdisciplinary and collaborative effort. mdpi.comufl.edufrontiersin.org The complexity of natural product drug discovery necessitates expertise spanning multiple scientific fields. nih.govscirp.org
Key areas for collaboration include:
Phytochemistry and Synthetic Chemistry : Natural product chemists are needed to isolate and characterize this compound and its analogs from natural sources, while synthetic chemists can develop scalable routes for their production. frontiersin.org
Pharmacology and Molecular Biology : Pharmacologists and biologists are essential for evaluating the biological activity of these compounds, identifying their molecular targets, and understanding their mechanisms of action. ufl.edu
Computational Biology and Systems Pharmacology : Experts in these fields can build predictive models to analyze complex data, prioritize drug candidates, and optimize therapeutic strategies. acs.orgoup.com
Bioprocess Engineering : To develop and scale up sustainable production methods through fermentation or cell culture, collaboration with biochemical and bioprocess engineers is crucial.
Fostering partnerships between academic research institutions, pharmaceutical companies, and biotechnology firms will be vital to secure funding, share resources, and navigate the complex process of drug development. mdpi.comufl.edu Such interdisciplinary cooperation is the most effective path to unlock the full therapeutic potential of this compound.
Q & A
Q. What experimental methodologies are recommended for initial pharmacological evaluation of amorphaquinone?
To assess this compound’s pharmacological potential, adopt a tiered approach:
- In vitro assays : Use cell-based models (e.g., cancer cell lines for cytotoxicity screening) with standardized protocols (e.g., MTT assay) to quantify IC₅₀ values. Include positive controls (e.g., doxorubicin) and vehicle controls to validate results .
- In vivo models : Select disease-specific animal models (e.g., murine xenografts for anticancer studies) with dose-response experiments. Ensure ethical compliance and statistical power calculations for sample size .
- Dose standardization : Pre-test solubility in solvents (e.g., DMSO) and confirm stability under experimental conditions using HPLC .
Q. Table 1: Common Analytical Techniques for this compound Characterization
| Technique | Purpose | Key Parameters | References |
|---|---|---|---|
| HPLC-UV/MS | Purity assessment, metabolite ID | Retention time, mass spectra | |
| NMR (¹H/¹³C) | Structural elucidation | Chemical shifts, coupling constants | |
| X-ray crystallography | 3D conformation analysis | Crystal lattice parameters |
Q. How can researchers address variability in this compound’s bioactivity across studies?
Discrepancies often arise from differences in:
- Experimental conditions : Standardize cell culture media (e.g., serum concentration, pH) and incubation times .
- Compound source : Verify purity (>95% via HPLC) and batch-to-batch consistency. Collaborate with certified suppliers for traceability .
- Data normalization : Use relative activity metrics (e.g., fold-change vs. control) and apply multivariate statistical analysis (ANOVA with post-hoc tests) to account for confounding variables .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in this compound’s mechanism of action (MoA)?
Contradictory MoA reports (e.g., apoptosis vs. autophagy induction) require:
- Systematic review : Aggregate data from peer-reviewed studies and evaluate bias using tools like ROBIS .
- Multi-omics integration : Combine transcriptomics, proteomics, and metabolomics to identify convergent pathways. For example, RNA-seq can reveal differential gene expression linked to apoptosis regulators .
- Kinetic studies : Use time-resolved assays (e.g., live-cell imaging) to observe temporal changes in cellular responses .
Q. How should researchers design studies to investigate this compound’s synergistic effects with existing therapies?
- Hypothesis-driven design : Frame questions using PICO (Population, Intervention, Comparison, Outcome). Example: “In triple-negative breast cancer models (P), does this compound (I) combined with paclitaxel (C) enhance tumor regression (O)?” .
- Isobologram analysis : Quantify synergy via combination indices (CI <1 indicates synergy) using software like CompuSyn .
- Mechanistic validation : Perform knock-down experiments (e.g., siRNA targeting proposed pathways) to confirm synergy mechanisms .
Q. What methodologies are critical for ensuring reproducibility in this compound research?
- Open science practices : Share raw data (e.g., spectral files, dose-response curves) via repositories like Zenodo .
- Pre-registration : Document hypotheses and protocols on platforms like Open Science Framework to reduce publication bias .
- Inter-laboratory validation : Collaborate with independent labs to replicate key findings using identical protocols .
Q. How can researchers formulate robust hypotheses about this compound’s novel applications?
- Literature mining : Use tools like PubMed’s MeSH terms to identify understudied indications (e.g., “this compound AND neurodegenerative diseases”) .
- Structure-activity relationship (SAR) studies : Modify functional groups (e.g., hydroxylation) and test against new targets (e.g., tau protein aggregation in Alzheimer’s) .
- Ethical alignment : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
Q. Table 2: Framework for Handling Contradictory Data
Q. What statistical approaches are recommended for this compound’s dose-response studies?
Q. How can researchers optimize data presentation for this compound-related publications?
- Tables : Use Word’s table function with Roman numerals, footnotes for abbreviations, and self-explanatory titles .
- Figures : Ensure high-resolution (300+ DPI) for microscopy images. Label axes with units (e.g., “Concentration (μM)”) and define error bars (SD vs. SEM) .
- Supplementary materials : Include raw spectra, extended methodologies, and code for computational analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
